3-Benzyl-4-methoxyaniline hydrochloride
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Overview
Description
3-Benzyl-4-methoxyaniline hydrochloride is a chemical compound with the molecular formula C14H16ClNO and a molecular weight of 249.74 g/mol . This compound is known for its unique structural features, which include a benzyl group attached to the nitrogen atom of an aniline ring and a methoxy group at the para position relative to the amino group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
The primary target of 3-Benzyl-4-methoxyaniline hydrochloride is likely to be biological amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons .
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions . The nitrogen in the amine group of the compound can act as a nucleophile, reacting with electrophiles . This interaction can lead to various changes, including the formation of new bonds and the breaking of old ones .
Biochemical Pathways
These could include pathways related to neurotransmission, as many neurotransmitters are amines .
Pharmacokinetics
The basicity and nucleophilicity of amines can influence their pharmacokinetic properties . For instance, the compound’s basicity could affect its absorption in the gastrointestinal tract, and its nucleophilicity could influence its metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological processes that involve amines . These effects could include changes in neurotransmission, alterations in cellular signaling pathways, and effects on gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH can affect the compound’s ionization state, which in turn can influence its reactivity, absorption, and distribution . Additionally, the presence of other compounds can affect its stability and reactivity .
Preparation Methods
The synthesis of 3-Benzyl-4-methoxyaniline hydrochloride typically involves several steps:
Nitration and Reduction: The starting material, 4-methoxyaniline, undergoes nitration to form 4-methoxy-2-nitroaniline. This intermediate is then reduced to 4-methoxy-1,2-diaminobenzene.
Benzylation: The next step involves the benzylation of 4-methoxy-1,2-diaminobenzene using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid
Chemical Reactions Analysis
3-Benzyl-4-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and methoxy groups can undergo nucleophilic substitution reactions. .
Scientific Research Applications
3-Benzyl-4-methoxyaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
3-Benzyl-4-methoxyaniline hydrochloride can be compared with other similar compounds such as:
4-Methoxyaniline: Lacks the benzyl group, resulting in different chemical and biological properties.
3-Benzyl-4-hydroxyaniline: Has a hydroxyl group instead of a methoxy group, leading to variations in reactivity and solubility.
3-Benzyl-4-methoxyaniline: The free base form without the hydrochloride salt, which affects its solubility and stability
Properties
IUPAC Name |
3-benzyl-4-methoxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11;/h2-8,10H,9,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJHOFAGRSMFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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